molecular formula C18H16N4O2 B1342472 Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate CAS No. 849235-67-2

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate

Cat. No.: B1342472
CAS No.: 849235-67-2
M. Wt: 320.3 g/mol
InChI Key: DLQTWNZHCZSRAQ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridinyl-pyrimidinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction is crucial as it can modulate various signaling pathways involved in cell growth and differentiation. The compound binds to the active site of tyrosine kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of abnormal cell proliferation, making it a potential candidate for cancer therapy .

Cellular Effects

This compound exerts various effects on different types of cells. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and cellular metabolism. By inhibiting tyrosine kinase activity, it disrupts the signaling cascades that promote cell survival and proliferation, thereby inducing programmed cell death in malignant cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of tyrosine kinases. This binding prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting downstream signaling pathways. The compound’s structure allows it to fit into the ATP-binding pocket of tyrosine kinases, blocking ATP access and thus inhibiting the enzyme’s catalytic activity. This inhibition leads to a decrease in the phosphorylation of key signaling proteins, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of tyrosine kinase activity and continuous suppression of cell proliferation. The compound’s efficacy may decrease over extended periods due to potential adaptive mechanisms in cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its clearance from the body and can influence its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the potential for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

methyl 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-17(23)14-6-4-13(5-7-14)11-21-18-20-10-8-16(22-18)15-3-2-9-19-12-15/h2-10,12H,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQTWNZHCZSRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849235-67-2
Record name methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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